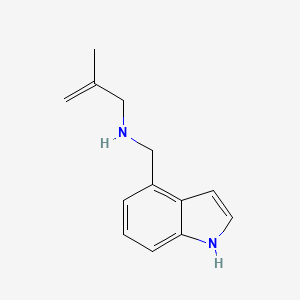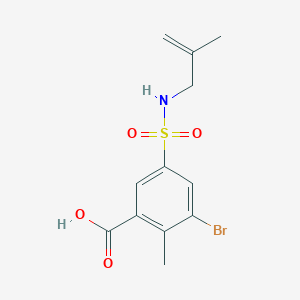![molecular formula C13H21N3O B6645521 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B6645521.png)
2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol, also known as JNJ-40411813, is a novel compound that has been developed for its potential therapeutic application in the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol is not fully understood. However, it is believed to act as a selective inhibitor of the protein kinase CK1δ/ε, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK1δ/ε, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol may disrupt the signaling pathways that contribute to the development and progression of various diseases.
Biochemical and Physiological Effects
2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has been shown to have various biochemical and physiological effects. In preclinical studies, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has been demonstrated to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has been shown to modulate the circadian rhythm, which may have implications for the treatment of sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has several advantages for lab experiments. It is a highly selective inhibitor of CK1δ/ε, which makes it a useful tool for studying the role of CK1δ/ε in various cellular processes. Additionally, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has demonstrated promising results in preclinical studies, which makes it an attractive candidate for further development.
However, there are also limitations to using 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol in lab experiments. The compound is relatively new, and there is limited information available on its toxicity and pharmacokinetics. Additionally, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol is a proprietary compound, which may limit its availability to researchers.
Orientations Futures
There are several future directions for the development and application of 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol. One potential area of application is in the treatment of cancer. Preclinical studies have shown that 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has promising results in inhibiting the growth of cancer cells, and further studies are needed to determine its efficacy in vivo.
Another potential area of application is in the treatment of neurological disorders. 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has been shown to improve cognitive function in preclinical studies, and further studies are needed to determine its potential for the treatment of Alzheimer's disease and other cognitive disorders.
Additionally, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol may have applications in the field of circadian biology. The compound has been shown to modulate the circadian rhythm, which may have implications for the treatment of sleep disorders.
Conclusion
In conclusion, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol is a novel compound that has potential therapeutic applications in the treatment of various diseases. The compound has been extensively studied in preclinical studies, and further research is needed to determine its efficacy in vivo. 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has several advantages for lab experiments, but there are also limitations to its use. Nonetheless, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol is a promising compound that may have significant implications for the treatment of cancer, inflammation, and neurological disorders.
Méthodes De Synthèse
2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol was synthesized by Johnson & Johnson Pharmaceutical Research and Development, L.L.C. using a multistep process. The synthesis began with the preparation of the pyrimidine intermediate, which was then coupled with the cyclobutane alcohol to form the desired compound. The final product was purified using chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has been extensively studied for its potential therapeutic application in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has demonstrated promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function.
Propriétés
IUPAC Name |
2,2-dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-8(2)9-5-12(15-7-14-9)16-10-6-11(17)13(10,3)4/h5,7-8,10-11,17H,6H2,1-4H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSCQHLVFBXBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)NC2CC(C2(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one](/img/structure/B6645449.png)
![3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid](/img/structure/B6645460.png)
![3-methylsulfonyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyridin-2-amine](/img/structure/B6645466.png)

![1-[[(5-Methoxypyrimidin-2-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B6645478.png)



![2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine](/img/structure/B6645504.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-2,2-dimethylcyclobutan-1-ol](/img/structure/B6645520.png)
